molecular formula C18H24ClN3O B8042904 6-chloro-2,3-di(piperidin-1-yl)-2H-1,4-benzoxazine

6-chloro-2,3-di(piperidin-1-yl)-2H-1,4-benzoxazine

Cat. No.: B8042904
M. Wt: 333.9 g/mol
InChI Key: RDOILNSWDFNASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by its unique chemical structure, which includes a bromine atom, a methylamino group, and a sulfonic acid group attached to an anthracene core.

Preparation Methods

The synthesis of 4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid involves several stepsThe reaction conditions typically involve the use of bromine, methylamine, and sulfuric acid under controlled temperatures and pressures . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cell function and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: The compound is used in various industrial processes, including the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid can be compared with other similar compounds, such as:

    4-Bromo-9,10-dioxoanthracene-2-sulfonic acid: Lacks the methylamino group, which may affect its reactivity and biological activity.

    1-(Methylamino)-9,10-dioxoanthracene-2-sulfonic acid: Lacks the bromine atom, which may influence its chemical properties and applications.

    Anthracene-2-sulfonic acid: Lacks both the bromine and methylamino groups, making it less reactive and potentially less biologically active. The uniqueness of 4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2,3-di(piperidin-1-yl)-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c19-14-7-8-16-15(13-14)20-17(21-9-3-1-4-10-21)18(23-16)22-11-5-2-6-12-22/h7-8,13,18H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOILNSWDFNASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2C(=NC3=C(O2)C=CC(=C3)Cl)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2C(=NC3=C(O2)C=CC(=C3)Cl)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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